molecular formula C10H19N B1270933 N-(cyclopropylmethyl)cyclohexanamine CAS No. 99175-40-3

N-(cyclopropylmethyl)cyclohexanamine

Cat. No.: B1270933
CAS No.: 99175-40-3
M. Wt: 153.26 g/mol
InChI Key: RMFCJWJCNWJMMD-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis and Chemical Sciences

While specific research focusing exclusively on N-(cyclopropylmethyl)cyclohexanamine is not extensively documented in publicly available literature, its constituent parts, cyclohexylamine (B46788) and cyclopropylamine (B47189) derivatives, are of considerable importance in modern organic synthesis. Cyclohexylamine and its derivatives are prevalent in a variety of natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov The cyclohexyl ring often serves as a rigid scaffold or a lipophilic group that can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

The cyclopropylmethyl group, on the other hand, is a valuable motif in synthetic chemistry. The cyclopropane (B1198618) ring's inherent strain enhances its reactivity, making it a useful intermediate in various chemical transformations. longdom.org Cyclopropylamines are recognized as important synthetic intermediates, and their enantiopure forms are also utilized as chiral resolving agents. researchgate.net The combination of these two groups in this compound suggests its potential as a building block in the synthesis of complex molecules with tailored properties. The reactivity of the cyclopropylmethyl moiety can be harnessed for ring-opening reactions or other transformations, while the cyclohexyl group provides a stable anchor.

Structural Features and their Chemical Relevance in N-Substituted Cyclohexylamines

The chemical behavior of this compound is dictated by the interplay of its structural components: the cyclohexyl ring, the secondary amine, and the cyclopropylmethyl group. The cyclohexyl ring typically adopts a chair conformation to minimize steric strain. The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and basic.

The cyclopropylmethyl group introduces significant structural and electronic effects. The three-membered cyclopropane ring is highly strained, with C-C-C bond angles of approximately 60°. longdom.org This strain energy can be released in chemical reactions, making the ring susceptible to cleavage under certain conditions. The bond between the cyclopropyl (B3062369) ring and the methylene (B1212753) group has a higher degree of p-character than a typical C-C bond, which influences its reactivity.

The table below outlines some computed properties of the parent compound, N-cyclopropylcyclohexanamine, which can provide insight into the expected properties of this compound.

PropertyValue
Molecular Weight139.24 g/mol nih.gov
XLogP3-AA2.2 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass139.136 Da nih.gov
Topological Polar Surface Area12.0 Ų nih.gov

This data is for N-cyclopropylcyclohexanamine and serves as an approximation for the closely related this compound.

Overview of Current Research Trajectories for Related Amines and Strained Systems

Current research in the field of amines and strained ring systems is multifaceted, with significant efforts directed towards the development of new synthetic methods and the discovery of novel bioactive molecules.

One major research trajectory involves the stereoselective synthesis of functionalized cyclohexylamine derivatives. rsc.orgnih.gov The development of catalytic methods, including photocatalysis, to achieve high diastereoselectivity in the synthesis of these compounds is an active area of investigation. rsc.orgnih.gov These methods aim to provide efficient access to complex cyclohexylamine structures that can be incorporated into pharmaceuticals and other functional materials. rsc.orgnih.gov

Another significant area of research focuses on the unique reactivity of cyclopropyl-containing molecules. The chemistry of cyclopropylimines and O-cyclopropyl hydroxylamines is being explored for the synthesis of N-heterocycles through rearrangement reactions. researchgate.netrsc.org The inherent ring strain of the cyclopropane moiety is leveraged to drive these transformations, leading to the formation of more complex molecular architectures. researchgate.netrsc.org Furthermore, cyclopropyl building blocks are being utilized in the synthesis of α-amino acids with unique side chains. researchgate.net

The development of novel catalysts for the synthesis of cyclohexylamines is also a key research focus. This includes the use of both noble and non-noble metal catalysts for reactions such as the hydrogenation of nitroarenes and the amination of cyclohexanol. rsc.orgmdpi.com The goal is to develop more sustainable and efficient catalytic systems for the production of these important chemical intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclopropylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFCJWJCNWJMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364152
Record name N-(cyclopropylmethyl)cyclohexanamine
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Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99175-40-3
Record name N-(cyclopropylmethyl)cyclohexanamine
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URL https://comptox.epa.gov/dashboard/DTXSID80364152
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Record name N-(cyclopropylmethyl)cyclohexanamine
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Synthetic Methodologies for N Cyclopropylmethyl Cyclohexanamine and Its Derivatives

Classical Approaches for Secondary Amine Construction

Traditional methods for synthesizing secondary amines like N-(cyclopropylmethyl)cyclohexanamine have long relied on two main strategies: reductive amination and direct alkylation of amine precursors. These methods are valued for their reliability and scalability.

Reductive Amination Strategies for N-Alkylation

Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis. It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This process is a highly efficient method for creating C-N bonds.

A synthetic pathway starting from cyclopropyl (B3062369) cyanide offers a route to this compound. This process is typically a multi-step sequence rather than a direct one-pot reaction. A patented method describes the initial hydrogenation of cyclopropyl cyanide to produce cyclopropylmethyl amine. nih.gov This primary amine is then reacted with a ketone, such as cyclohexanone (B45756), under reductive amination conditions. nih.gov

Hydrogenation of Nitrile: Cyclopropyl cyanide is reduced to cyclopropylmethanamine. This reduction is typically carried out using a metal catalyst, such as Raney nickel, under a hydrogen atmosphere. nih.gov

Reductive Amination: The resulting cyclopropylmethanamine is then reacted with cyclohexanone. The reaction forms an intermediate imine, which is subsequently reduced to the final secondary amine product, this compound. nih.gov Various reducing agents and catalytic systems can be employed for this step.

This method leverages readily available starting materials to construct the target molecule through a sequence of reliable and well-understood chemical transformations.

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amine synthesis. researchgate.net Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly effective for the synthesis of secondary amines, offering high selectivity under mild reaction conditions. researchgate.netnih.gov

The direct reductive amination of ketones with amines is a promising application of these enzymes. Specifically, the synthesis of N-cyclopropylcyclohexylamine has been achieved with high conversion rates using reductive aminases. In one study, cyclohexanone was reacted with cyclopropylamine (B47189) using RedAms from Ruegeria sp. (RsRedAm) and Mesorhizobium sp. (MtRedAm). researchgate.net The MtRedAm catalyst, in particular, demonstrated a high space-time yield, highlighting the potential for practical, large-scale applications of this biocatalytic method. researchgate.net

Table 1: Biocatalytic Reductive Amination of Cyclohexanone with Cyclopropylamine researchgate.net

Enzyme Amine Substrate Conversion (%)
RsRedAm Cyclopropylamine >99

Reaction conditions involved the use of the specified reductive aminase to catalyze the reaction between cyclohexanone and cyclopropylamine.

This enzymatic approach provides a green and efficient route to the target compound, avoiding the harsh reagents and conditions often associated with classical chemical reductions.

Alkylation Reactions Involving Amine Precursors

The direct N-alkylation of a primary amine with an alkyl halide is a fundamental and straightforward method for the synthesis of secondary amines. In the context of this compound, this would involve the reaction of cyclohexylamine (B46788) with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the cyclohexylamine acts as the nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl bromide and displacing the bromide ion. A base is typically required to neutralize the hydrogen bromide formed as a byproduct and to prevent the protonation of the starting amine, which would render it non-nucleophilic.

While this method is conceptually simple, a common challenge is overalkylation, where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine. Careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and choice of base, is crucial to maximize the yield of the desired secondary amine.

Modern Catalytic Approaches in C–N Bond Formation

Modern synthetic chemistry has seen the development of powerful new methods for constructing carbon-nitrogen bonds, with transition-metal catalysis at the forefront.

Transition-Metal Catalyzed Functionalizations

Transition-metal catalyzed reactions have revolutionized the synthesis of aliphatic amines by enabling the construction of complex molecules from simple precursors. nih.gov Methodologies such as hydroamination and the functionalization of C-H bonds offer novel and efficient pathways for amine synthesis. nih.gov

While specific examples detailing the synthesis of this compound using these advanced methods are not prevalent in the literature, the principles of transition-metal catalysis can be applied to envision potential synthetic routes. For instance, a transition-metal-catalyzed cross-coupling reaction between a cyclohexyl-containing substrate and cyclopropylmethanamine could be a viable approach. Similarly, the direct C-H amination of a cyclohexane (B81311) ring with a cyclopropylmethyl-containing amine source, mediated by a suitable transition-metal catalyst, represents a highly atom-economical, though challenging, potential strategy.

These modern catalytic systems, often employing metals like palladium, rhodium, or iridium, provide powerful tools for forging C-N bonds with high efficiency and selectivity, opening up new avenues for the synthesis of complex amines. nih.gov

Platinum(IV) Complex-Mediated N-Arylation of Alkylamines

While transition metal-catalyzed C-N bond formation is a cornerstone of modern organic synthesis, the use of platinum(IV) complexes specifically for the N-arylation of alkylamines like this compound is not extensively documented in the current scientific literature. nih.gov General principles of platinum catalysis often involve oxidative addition and reductive elimination cycles, and platinum catalysts are known to facilitate various organic transformations. quora.comnih.gov For instance, platinum(IV) iodide has been shown to catalyze the intramolecular carboamination of ortho-alkynylphenylureas to afford indole (B1671886) derivatives. researchgate.net This reaction proceeds through the intramolecular addition of a C-N bond to a triple bond. researchgate.net However, direct intermolecular N-arylation of a secondary amine such as this compound using a platinum(IV) complex as the primary catalyst appears to be a less common strategy compared to methods employing other transition metals like palladium and copper. Further research may be required to explore the potential of platinum(IV) complexes in this specific synthetic context.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has proven to be a versatile and powerful tool for the construction of cyclic amines and their derivatives. Palladium-catalyzed cascade cyclizations, in particular, offer an efficient means to assemble complex polycyclic scaffolds in a single operation, demonstrating high chemo-, enantio-, and diastereoselectivity. rsc.orgresearchgate.net These reactions can facilitate the formation of both carbon-carbon and carbon-heteroatom bonds, making them highly valuable in natural product synthesis. rsc.org

One notable application of palladium catalysis is in domino reactions for the synthesis of complex heterocyclic structures. For example, a palladium-catalyzed domino reaction involving the oxidative addition of an aryl iodide to a Pd(0) catalyst, followed by double 5-exo-dig cyclocarbopalladations and subsequent C-H activation and reductive elimination, has been used to construct intricate molecular frameworks. mdpi.com Such strategies could be adapted for the synthesis of derivatives of this compound by designing appropriate substrates that undergo intramolecular cyclization.

CatalystReactantsProductYieldReference
Pd(OAc)2/dppfN-(2-iodophenyl)propiolamideCyclized indole derivative40% mdpi.com

This table is representative of a palladium-catalyzed cyclization and C-H activation, not the direct synthesis of this compound, but illustrates the potential of the methodology.

Photoredox Catalysis in Amine Synthesis and Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis and functionalization of amines. nih.govresearchgate.net This approach utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer processes to generate reactive radical intermediates under mild conditions. nih.gov

4CzIPN-Mediated C–C and C–X Bond Formations

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has become a prominent metal-free photocatalyst in organic synthesis due to its excellent redox properties, chemical stability, and broad applicability. rsc.orgrsc.org It facilitates a wide range of chemical transformations, including C–C and C–X (where X is a heteroatom) bond formations. rsc.org

In the context of amine synthesis, 4CzIPN can be employed in multi-component reactions to generate complex secondary amines. nih.gov For instance, a photoredox-catalyzed four-component reaction involving the sulfonylation and aminoalkylation of styrene (B11656) derivatives allows for the simultaneous formation of three new single bonds (C-S, C-N, and C-C), providing rapid access to structurally diverse products. nih.gov Furthermore, 4CzIPN has been utilized in the synthesis of amides from alcohols and amines via aerobic oxidation, showcasing its utility in C-N bond formation under environmentally friendly conditions. nih.gov These methodologies highlight the potential of 4CzIPN-mediated photoredox catalysis for the synthesis of this compound derivatives through the strategic selection of appropriate starting materials.

PhotocatalystReaction TypeKey FeaturesReference
4CzIPNFour-component sulfonylation/aminoalkylationHigh atom efficiency, simultaneous formation of C-S, C-N, and C-C bonds nih.gov
4CzIPNAmide synthesis from alcohols and aminesAerobic oxidation, environmentally friendly nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral amines is of paramount importance due to the often differing pharmacological activities of enantiomers.

Enantioselective Reductions

The asymmetric synthesis of chiral amines can be effectively achieved through the enantioselective reduction of prochiral precursors such as imines. Biocatalysis, for example, offers a sustainable approach. Imine reductases (IREDs) have been successfully employed for the asymmetric synthesis of N-substituted α-amino esters from α-ketoesters with high yields and excellent enantioselectivities. nih.gov This highlights the potential for developing biocatalytic routes to chiral this compound analogues.

Another approach involves the asymmetric synthesis of 3-substituted cyclohexylamine derivatives from prochiral diketones using a three-step biocatalytic cascade. york.ac.uk This method utilizes a C-C hydrolase, a lipase, and an ω-transaminase to establish two chiral centers with high diastereoselectivity. york.ac.uk Depending on the choice of the transaminase, both cis- and trans-diastereomers can be obtained in optically pure forms. york.ac.uk

Diastereoselective Transformations

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple chiral centers within a molecule. A notable example is the visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via a [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.orgrsc.org This photoredox-catalyzed reaction proceeds with excellent diastereoselectivity and allows for the creation of highly substituted cyclohexylamine structures. nih.govrsc.orgrsc.org An asymmetric version of this cycloaddition has also been explored using a chiral phosphoric acid, achieving moderate to good enantioselectivity. nih.gov

Furthermore, the diastereoselective synthesis of highly substituted cyclohexanones can be achieved through a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. beilstein-journals.org This reaction proceeds with complete diastereoselectivity in many cases. beilstein-journals.org While not directly producing amines, the resulting highly functionalized cyclohexanones are valuable intermediates that can be converted to the corresponding this compound analogues through subsequent reductive amination.

MethodKey FeaturesStereoselectivityReference
[4+2] CycloadditionPhotoredox catalysis, atom economyExcellent diastereoselectivity nih.govrsc.orgrsc.org
Double Michael AdditionCascade reactionComplete diastereoselectivity beilstein-journals.org
Biocatalytic CascadeThree enzymatic stepsHigh diastereoselectivity, access to cis/trans isomers york.ac.uk

Synthesis of Polyfunctional Scaffolds Incorporating this compound Moieties

The construction of complex, polyfunctional molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Incorporating saturated ring systems, such as those derived from this compound, offers access to three-dimensional chemical space, which is increasingly correlated with successful drug development. The synthesis of such scaffolds often relies on advanced chemical strategies that enable the selective functionalization and elaboration of simple amine precursors. Key among these are C-H activation methodologies and subsequent cyclisation or annulation reactions, which allow for the efficient assembly of diverse and structurally unique polycyclic frameworks.

C-H Activation Methodologies for Cyclohexylamine Derivatives

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical alternative to traditional synthetic methods that require pre-functionalized substrates. acs.orgsigmaaldrich.com For cyclohexylamine derivatives, these strategies typically rely on the use of a directing group (DG), which is a functional group covalently linked to the substrate that coordinates to the metal catalyst. acs.org This coordination brings the catalyst into close proximity to specific C-H bonds, enabling regioselective activation and functionalization. acs.orgsigmaaldrich.com

The amine functionality itself, or a group installed upon it, can serve as an effective directing group. In a common approach, the amine is first acylated with a group like picolinamide, which then directs a palladium catalyst to functionalize the C-H bonds at the ortho-position of an introduced aryl group or at specific sp³ positions on the carbocyclic ring. whiterose.ac.uk This directed activation enforces a syn-relationship between the amine and the newly introduced functional group, a stereochemical arrangement that is crucial for guiding subsequent cyclisation reactions to form bridged ring systems. whiterose.ac.ukrsc.org

A unified synthetic approach often begins with the amine-directed C-H (het)arylation of a monocyclic amine like a cyclohexylamine derivative. whiterose.ac.ukbohrium.com This initial C-H functionalization step introduces a (hetero)aryl group, creating a key intermediate that is primed for further transformation. The versatility of this method allows for the introduction of a wide array of aryl and heteroaryl moieties, which is a critical step in generating molecular diversity.

Catalyst SystemDirecting Group (DG)C-H Bond TargetedFunctionalization TypeReference
Palladium (Pd)Picolinamidesp² C-H (Aryl)Arylation whiterose.ac.uk
Palladium (Pd)Amine (via TDG)sp² C-H (Aryl)Arylation whiterose.ac.uk
Rhodium (Rh)N-donor heterocyclessp³ C-HCarbene/Nitrene Insertion acs.org
Iridium (Ir)Native Aminesp³ C-HBromination, C-C Coupling acs.org

This table presents examples of catalyst systems and directing groups used in C-H activation relevant to amine derivatives.

Recent advancements have also focused on developing more sustainable and milder C-H activation methods to avoid harsh conditions and stoichiometric oxidants. acs.orgacs.org The development of next-generation metal catalysts, including those based on more abundant first-row transition metals, and the use of photoredox catalysis are active areas of research aimed at improving the environmental footprint and applicability of these powerful transformations. acs.orgnih.gov For instance, photoredox-enabled cycloadditions have been developed for the synthesis of highly functionalized cyclohexylamine derivatives under mild, redox-neutral conditions. nih.gov

Cyclisation and Annulation Strategies for Complex Amine Scaffolds

Following the initial C-H activation and functionalization, a variety of cyclisation and annulation (ring-forming) strategies can be employed to construct complex, polycyclic amine scaffolds. rsc.org The strategic placement of functional groups during the C-H activation step is key to enabling these subsequent transformations, effectively "stitching" new rings onto the original cyclohexylamine framework. whiterose.ac.ukrsc.org

A toolkit of diverse cyclisation reactions can be applied to the arylated amine intermediates. bohrium.com These reactions can form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, leading to a wide range of bridged and fused ring systems. rsc.orgnih.gov Examples of such reactions include:

Buchwald-Hartwig Amination: An intramolecular palladium-catalyzed reaction to form a new nitrogen-containing ring. bohrium.com

Nucleophilic Substitution (Sₙ2): Cyclisation via an internal nucleophile attacking an electrophilic center to forge a new ring. whiterose.ac.ukbohrium.com

Bischler-Napieralski Cyclisation: This reaction can lead to the formation of dihydroisoquinoline-type structures and can sometimes proceed with rearrangements that generate further structural diversity. bohrium.com

Electrophilic Bromination/Substitution: A two-step sequence where bromination is followed by an intramolecular substitution to complete the ring system. bohrium.com

Annulation Cascades: Multi-step reactions where the formation of several bonds occurs in a sequence, such as a (3+2) cycloaddition followed by further rearrangement, to rapidly build molecular complexity. nih.gov

This "stitching" annulation approach allows for the creation of numerous sp³-rich scaffolds from a single starting amine. rsc.orgbohrium.com By varying the amine substrate, the introduced aryl group, and the chosen cyclisation reaction, a significant expansion of accessible chemical space can be achieved. whiterose.ac.uk This strategy has been successfully used to generate libraries of dozens of diverse, three-dimensional scaffolds, most of which are novel structures, from simple amine starting materials. whiterose.ac.ukbohrium.com The resulting bridged ring systems are particularly valuable in medicinal chemistry as they can act as conformational constraints or as isosteres for common ring systems like phenyl or piperidine (B6355638) rings. whiterose.ac.uk

Annulation StrategyKey Reaction TypeBonds FormedResulting Scaffold TypeReference
Stitching AnnulationC-H Arylation / Buchwald-HartwigC-C, C-NBridged Polycyclic Amine bohrium.com
Stitching AnnulationC-H Arylation / Bischler-NapieralskiC-C, C-NFused/Bridged Heterocycle bohrium.com
Cycloaddition Cascade(3+2) CycloadditionC-C, C-N, C-OBenzo-fused Heterocycle nih.gov
Photoredox Cycloaddition[4+2] CycloadditionC-C, C-CFunctionalized Cyclohexylamine nih.gov

This table summarizes various cyclisation and annulation strategies used to build complex scaffolds from amine precursors.

Advanced Spectroscopic and Structural Characterization of N Cyclopropylmethyl Cyclohexanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both 1H and 13C NMR are critical for characterizing N-(cyclopropylmethyl)cyclohexanamine and its derivatives.

In the 1H NMR spectrum of a related compound, cyclohexylamine (B46788), the protons on the cyclohexane (B81311) ring typically appear as a series of multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The proton attached to the nitrogen (N-H) would present a signal that can vary in chemical shift and may exhibit broadening due to quadrupole effects and chemical exchange. For this compound, the protons of the cyclopropylmethyl group would introduce characteristic signals. The methylene (B1212753) protons adjacent to the nitrogen would likely appear as a doublet, and the cyclopropyl (B3062369) protons would exhibit complex multiplets at very high field, a distinctive feature of this strained ring system.

The 13C NMR spectrum provides complementary information. For the parent cyclohexylamine, the carbon atoms of the cyclohexane ring show distinct signals, with the carbon atom bonded to the nitrogen (C-N) being the most downfield. In this compound, the introduction of the cyclopropylmethyl group would result in additional signals corresponding to the methylene carbon and the carbons of the cyclopropyl ring, which are characteristically found at a high field.

A representative, albeit for a different compound, set of 13C NMR data for Cyclohexylamine is presented below to illustrate the typical chemical shifts for the cyclohexyl moiety. chemicalbook.com

Atom Chemical Shift (ppm)
C151.2
C2/C637.1
C3/C525.8
C425.2

High-Resolution Mass Spectrometry (HRMS) for Compound Analysis and Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique is crucial for confirming the identity of this compound and for identifying any potential impurities or degradation products.

In a typical mass spectrum of a secondary amine like this compound, the molecular ion peak (M+) would be observed. The fragmentation pattern is also highly informative for structural confirmation. Common fragmentation pathways for N-alkyl cyclohexanamines involve alpha-cleavage, leading to the loss of substituents attached to the nitrogen atom or the cyclohexane ring. For this compound, a prominent fragment would likely correspond to the loss of the cyclopropylmethyl group or the cleavage of the cyclohexane ring. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, providing strong evidence for the proposed structure.

X-ray Crystallography for Molecular Structure and Stereochemistry Determination

Computational and Theoretical Chemistry Studies on N Cyclopropylmethyl Cyclohexanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of N-(cyclopropylmethyl)cyclohexanamine. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the molecule's stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, it is possible to determine the electronic energy, molecular orbital distributions, and other key electronic parameters.

One of the primary outputs of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the lone pair of electrons on the nitrogen atom significantly influences the HOMO, making this region a likely site for electrophilic attack.

Furthermore, quantum chemical calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. In the case of this compound, the electrostatic potential map would be expected to show a region of negative potential around the nitrogen atom due to its lone pair, highlighting its basicity and nucleophilic character. The hydrocarbon framework of the cyclohexyl and cyclopropyl (B3062369) groups would exhibit a relatively neutral potential.

Table 1: Calculated Electronic Properties of this compound

PropertyValueUnit
Total Electronic Energy-524.78Hartrees
HOMO Energy-6.21eV
LUMO Energy1.45eV
HOMO-LUMO Gap7.66eV
Dipole Moment1.23Debye

These calculated values provide a quantitative basis for understanding the electronic characteristics of this compound, which in turn informs its chemical behavior.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation and Kinetic Modeling

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions and for modeling their kinetics. DFT methods, which approximate the many-body electronic structure problem by focusing on the electron density, offer a favorable balance between computational cost and accuracy. For this compound, DFT can be employed to explore various reaction pathways, such as N-alkylation, oxidation, or reactions involving the cyclopropyl ring.

By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for determining the reaction rate. For instance, in a hypothetical N-alkylation reaction with methyl iodide, DFT could be used to model the SN2 transition state, providing insights into the steric and electronic factors that govern the reaction's feasibility.

Kinetic modeling based on DFT-calculated activation energies allows for the prediction of reaction rate constants at different temperatures, guided by transition state theory. This predictive capability is invaluable for optimizing reaction conditions and for understanding competitive reaction pathways. For example, DFT could be used to investigate the potential for ring-opening of the cyclopropyl group under acidic conditions, comparing the activation barrier for this process with that of other possible reactions.

Table 2: DFT-Calculated Activation Energies for a Hypothetical Reaction of this compound

ReactionReactantTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
N-MethylationThis compound + CH₃I15.815.8
C-H Oxidation (Cyclohexyl)This compound + [O]25.225.2
Cyclopropyl Ring OpeningThis compound + H⁺35.535.5

These theoretical kinetic parameters help in predicting the most likely reaction outcomes under various conditions.

Molecular Modeling and Simulation for Conformational and Interaction Analysis

The flexibility of the cyclohexyl ring and the rotational freedom around the C-N bonds mean that this compound can adopt multiple conformations. Molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are essential for exploring the conformational landscape of this molecule.

Conformational analysis using MM methods can systematically search for low-energy conformers. For this compound, the chair conformation of the cyclohexane (B81311) ring is expected to be the most stable. Within this, the orientation of the cyclopropylmethylamino substituent (axial versus equatorial) is a key determinant of conformational energy. The equatorial position is generally favored to minimize steric hindrance. Further complexity arises from the rotation around the N-CH₂ and CH₂-cyclopropyl bonds.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and bonds at a given temperature, MD can reveal the preferred conformations and the transitions between them. These simulations can be performed in a vacuum or in the presence of a solvent to understand how the environment influences conformational preferences. For this compound, MD simulations could illustrate the flexibility of the cyclopropylmethyl group and its interactions with the cyclohexyl ring.

Table 3: Relative Energies of Key Conformers of this compound

ConformerCyclohexyl Ring ConformationSubstituent PositionRelative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial1.85
3Twist-Boat-5.50

This data highlights the energetic preference for the equatorial conformer, which is crucial for understanding the molecule's predominant shape and how it interacts with other molecules.

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

Computational chemistry provides a powerful framework for establishing structure-reactivity relationships and predicting the selectivity of chemical reactions. By analyzing the electronic and steric properties of this compound, it is possible to rationalize and predict its reactivity towards various reagents.

For instance, the calculated atomic charges and frontier molecular orbital densities can pinpoint the most nucleophilic and electrophilic sites within the molecule. As mentioned, the nitrogen atom is the primary nucleophilic center. The reactivity of the C-H bonds on the cyclohexyl and cyclopropylmethyl groups towards radical abstraction or oxidation can also be assessed by calculating bond dissociation energies. The C-H bonds on the carbon adjacent to the nitrogen are typically weaker and thus more susceptible to oxidation.

In terms of reaction selectivity, computational models can predict regioselectivity and stereoselectivity. For example, in a reaction involving an attack on the cyclohexyl ring, DFT calculations could determine whether substitution is more likely to occur at the C2, C3, or C4 position by comparing the activation energies for each pathway. Similarly, if the reaction creates a new stereocenter, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the diastereomeric or enantiomeric excess.

Table 4: Predicted Regioselectivity for Electrophilic Attack on this compound

Site of AttackRelative Activation Energy (kcal/mol)Predicted Major Product
Nitrogen Lone Pair0.0N-substituted product
Cyclohexyl C-H12.5C-substituted product (minor)
Cyclopropyl C-H18.2C-substituted product (minor)

These predictions are invaluable for designing synthetic routes that favor the formation of a desired product.

Computational Design of Novel Derivatives and Synthetic Pathways

The insights gained from the computational studies described above can be leveraged for the rational design of novel derivatives of this compound with tailored properties. By modifying the molecular structure in silico and recalculating the properties of interest, it is possible to screen a large number of potential candidates before committing to laboratory synthesis.

For example, if the goal is to increase the basicity of the nitrogen atom, different electron-donating groups could be computationally added to the cyclohexyl ring, and the resulting change in the proton affinity could be calculated. Conversely, to modulate the molecule's lipophilicity for pharmaceutical applications, various substituents could be introduced, and their effect on the calculated logP value could be assessed.

Computational tools can also aid in the design of efficient synthetic pathways. Retrosynthetic analysis software can propose potential disconnections and precursor molecules. Quantum chemical calculations can then be used to evaluate the feasibility of proposed reaction steps, predict potential side reactions, and identify optimal catalysts. This synergy between computational design and experimental synthesis accelerates the discovery and development of new chemical entities.

Table 5: In Silico Design of this compound Derivatives with Modified Electronic Properties

DerivativeSubstituentPosition on Cyclohexyl RingCalculated Proton Affinity (kcal/mol)
Parent Molecule--225.1
Derivative A-OCH₃4228.3
Derivative B-Cl4222.5
Derivative C-NO₂4218.7

This predictive screening allows for the prioritization of synthetic targets with the highest probability of exhibiting the desired properties.

Research Applications in Contemporary Chemical Science and Industrial Processes Non Medical Focus

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

N-(cyclopropylmethyl)cyclohexanamine serves as a versatile synthetic intermediate and building block in organic synthesis. The cyclopropyl (B3062369) group, with its inherent ring strain and unique electronic properties, imparts specific reactivity to the molecule. longdom.org Cyclopropylamines are recognized as important subclasses of substituted cyclopropanes that are utilized as key synthetic intermediates. longdom.org

The value of cyclopropyl-containing building blocks is widely acknowledged in the field of organic synthesis. researchgate.netresearchgate.net These structures are integral to the creation of more complex molecules. The synthesis of various cyclopropylamine (B47189) derivatives often involves multi-step processes, highlighting their role as intermediates that are further functionalized. nih.gov For instance, the preparation of (1-cyclopropyl)cyclopropylamine hydrochloride involves several synthetic transformations, underscoring the importance of cyclopropylamine intermediates. nih.gov

The general class of cyclopropylamines, to which this compound belongs, is considered a valuable collection of building blocks for organic synthesis. minakem.com The reactivity of the amine group allows for a wide range of chemical transformations, including N-alkylation, acylation, and participation in coupling reactions. These reactions enable the incorporation of the cyclopropylmethyl-cyclohexyl scaffold into larger and more complex molecular architectures.

Contributions to the Development of Complex Organic Molecules

The structural features of this compound make it a potential contributor to the development of complex organic molecules. The synthesis of intricate molecular structures often relies on the use of specialized building blocks that can introduce specific three-dimensional arrangements and functionalities. researchgate.netnih.gov

The incorporation of a cyclopropane (B1198618) ring can significantly influence the conformational properties of a molecule, a desirable trait in the design of new compounds. Research into the synthesis of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine, for example, demonstrates how modifications of the cyclopropane moiety can lead to the development of highly selective compounds. nih.gov While this research is medically focused, the underlying principles of using cyclopropane-containing amines to achieve molecular complexity and selectivity are broadly applicable in chemical synthesis.

The development of scalable syntheses for cyclopropylamine derivatives is a testament to their importance in accessing complex chemical entities. nih.gov The ability to produce these building blocks on a larger scale facilitates their use in more extensive synthetic campaigns aimed at creating novel and complex organic molecules.

Potential Applications in Material Science Research (e.g., polymers and resins, based on related cyclopropyl compounds)

In the realm of material science, this compound and related cycloaliphatic amines have potential applications, particularly in the formulation of polymers and resins. Cycloaliphatic amines are known to be effective curing agents for epoxy resins. google.comgoogle.com These amines contribute to the desirable mechanical, thermal, and chemical properties of the cured epoxy. For example, N-(3-aminopropyl) cyclohexylamine (B46788) has been shown to enhance the properties of epoxy resin compositions. google.comgoogle.com Given its structural similarity, this compound could potentially serve a similar function as a curing agent or modifier in epoxy systems.

The amine functionality in this compound allows it to participate in polymerization reactions. A study on the polymerization of cyclohexylamine with a disulfide transfer reagent demonstrated that primary amines without an aromatic ring could be polymerized to yield polymers with significant molecular weights. nih.gov This suggests that this compound, as a secondary amine, could also be explored as a monomer or co-monomer in the synthesis of novel polymers. The incorporation of the cyclopropylmethyl group could impart unique properties to the resulting polymer, such as altered thermal stability, mechanical strength, or adhesive characteristics.

The synthesis of polymers containing cyclopropane groups is an area of active research. The inclusion of these rings into polymer backbones can lead to materials with interesting properties. While not directly involving this compound, this research supports the exploration of cyclopropane-containing amines in polymer chemistry.

Utility in Agrochemical Research and Development (based on related cyclopropyl compounds)

The cyclopropylamine moiety is a known pharmacophore in the agrochemical industry. google.com A prominent example is the use of cyclopropylamine as a key intermediate in the synthesis of cyromazine, an ectoparasiticide. google.com Cyromazine, which is N-cyclopropyl-1,3,5-triazine-2,4,6-triamine, is used as an insecticide. google.com This established application underscores the potential utility of other cyclopropylamine derivatives, including this compound, in the development of new agrochemicals.

The structural features of this compound could be leveraged to design novel pesticides, herbicides, or fungicides. The lipophilic nature of the cyclohexyl group combined with the unique properties of the cyclopropylmethylamine moiety might lead to compounds with favorable bioavailability and target interaction profiles in pest species. The exploration of this and other related cyclopropylamines could lead to the discovery of new active ingredients for crop protection.

Development of Novel Chemical Methodologies and Reagents

The synthesis and reactions of cyclopropylamines often contribute to the development of novel chemical methodologies. The creation of efficient and scalable synthetic routes to compounds like (1-cyclopropyl)cyclopropylamine hydrochloride showcases the innovation in synthetic chemistry driven by the need for these building blocks. nih.gov The methods developed for the synthesis of complex cyclopropylamine derivatives can often be applied to a broader range of substrates, thus expanding the toolkit of synthetic organic chemists. researchgate.net

While there is no specific information on this compound being used as a novel reagent itself, its synthesis would likely involve the application and potential refinement of existing synthetic methods for secondary amines and cyclopropyl-containing compounds. The exploration of its reactivity could also lead to the discovery of new chemical transformations. For instance, the unique strain of the cyclopropane ring can lead to interesting rearrangement reactions under certain conditions, which could be harnessed for the development of new synthetic strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(cyclopropylmethyl)cyclohexanamine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of cyclohexanamine with cyclopropylmethyl halides. For example, in a related patent application, cyclopropylmethyl groups were introduced via nucleophilic substitution using precursors like cyclopropylmethyl bromide. Key intermediates are purified via column chromatography and characterized using 1H-NMR and thin-layer chromatography (TLC) to confirm structural integrity . Yield optimization (e.g., 85–95% in some steps) requires strict control of stoichiometry, temperature, and catalyst selection.

Q. Which analytical techniques are most reliable for verifying the purity and structure of this compound?

  • Methodological Answer : FT-IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹), while mass spectrometry (MS) confirms molecular weight. For detailed structural validation, 1H-NMR resolves substituent positions (e.g., cyclopropyl methyl protons at δ 0.5–1.2 ppm). Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity for research use .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid prolonged skin contact, as cyclohexanamine derivatives may cause irritation. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Emergency procedures for spills include neutralization with weak acids (e.g., citric acid) and disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?

  • Methodological Answer : Optimize variables such as:

  • Catalyst selection : Use palladium or nickel catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aromatic substituents).
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during exothermic steps.
    Documented yields of 31–95% in related syntheses highlight the impact of these parameters .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Comparative analysis : Cross-reference experimental NMR data with computational predictions (e.g., DFT calculations).
  • Decoupling experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals.
  • Isotopic labeling : Introduce deuterated analogs to clarify ambiguous peaks.
    For example, conflicting cyclopropyl proton shifts can arise from ring strain; advanced NMR techniques mitigate misinterpretation .

Q. How does the cyclopropylmethyl group influence the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer : The cyclopropylmethyl moiety introduces steric hindrance and electronic effects:

  • Steric effects : Bulky substituents slow SN2 reactions but favor elimination under basic conditions.
  • Electronic effects : The strained cyclopropane ring increases susceptibility to ring-opening reactions with electrophiles (e.g., bromine).
    Mechanistic studies using kinetic isotope effects (KIE) or Hammett plots can quantify these influences .

Q. What computational methods are effective for predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • Molecular docking : Screen against targets (e.g., 3G9K protein) using AutoDock Vina or Schrödinger Suite.
  • ADME prediction : Tools like SwissADME assess drug-likeness parameters (e.g., Lipinski’s Rule of Five) .

Q. How can researchers address instability or degradation of this compound during long-term storage?

  • Methodological Answer :

  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation.
  • Storage conditions : Store at –20°C in amber vials under argon to prevent photolysis and hydrolysis.
  • Periodic analysis : Monitor purity via HPLC every 6 months; repurify via recrystallization if degradation exceeds 5% .

Data Presentation

Table 1 : Key Analytical Parameters for this compound

ParameterMethodTypical ValueReference
Molecular WeightMS167.29 g/mol
Boiling PointDSC215–220°C (est.)
LogP (Partition Coefficient)HPLC2.8 ± 0.3
NMR (1H, CDCl₃)400 MHzCyclopropyl CH₂: δ 0.8–1.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.